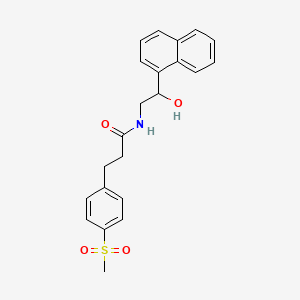

1H-Inden-1-one, 4-bromo-2,3-dihydro-, oxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

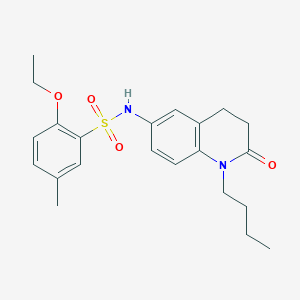

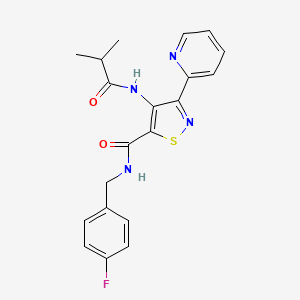

1H-Inden-1-one, 4-bromo-2,3-dihydro-, oxime is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as Bromindione Oxime and is a derivative of the Indenone family. The chemical structure of Bromindione Oxime consists of a five-membered ring fused to a six-membered ring, with a bromine atom and an oxime group attached to the five-membered ring. The purpose of

Scientific Research Applications

Synthesis of 1H-Indazoles

The synthesis of 1H-indazoles from o-aminobenzoximes, involving the selective activation of the oxime in the presence of an amino group, demonstrates a practical, metal-free approach. This method, utilizing methanesulfonyl chloride and triethylamine, provides a mild alternative to traditional synthetic routes, yielding 1H-indazoles in good to excellent yields. This synthesis is scalable and presents an efficient pathway for producing various 1H-indazoles under relatively gentle conditions compared to previous methods (Carla M. Counceller et al., 2008).

Hydrogen Bond Patterns in Dioximes

Research on dioximes, including aromatic and aliphatic variants, has explored their hydrogen bonding capabilities in solid-state supramolecular chemistry. This work highlights the formation of network structures through oxime–oxime O–H⋯N hydrogen-bonded dimers and other arrangements. The study provides insights into using oxime functional groups for supramolecular syntheses, emphasizing their role in constructing robust network structures (Eric A. Bruton et al., 2003).

Copper-Catalyzed Synthesis of 1H-Indazoles

A novel copper-catalyzed tandem reaction has been developed for synthesizing 1H-indazoles from 2-bromoaryl oxime acetates and amines. This method involves an Ullmann-type reaction followed by N–N bond formation, facilitating the synthesis of various 1H-indazoles under mild conditions. The process accommodates arylamines, alkylamines, and sulfonamides, producing 1H-indazoles in good to excellent yields (Xiaodong Tang et al., 2014).

properties

IUPAC Name |

(NE)-N-(4-bromo-2,3-dihydroinden-1-ylidene)hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c10-8-3-1-2-7-6(8)4-5-9(7)11-12/h1-3,12H,4-5H2/b11-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAANKHXRIRMKFF-PKNBQFBNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=NO)C2=C1C(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C(=N\O)/C2=C1C(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[6-Oxo-6-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]hexyl]quinazolin-4-one](/img/structure/B2663328.png)

![N-(3-chloro-4-fluorophenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2663329.png)

![N-((1-phenylpyrrolidin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2663336.png)

![N-[2-(cyclohexen-1-yl)ethyl]-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide](/img/structure/B2663338.png)

![N-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2663343.png)